ethyl 4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate
Description
Ethyl 4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is a synthetic small molecule featuring a piperazine core linked to a coumarin (chromen-2-one) derivative via a methyl group. This compound shares structural motifs with pharmacologically active piperazine derivatives, which are widely explored for their antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
ethyl 4-[(6-ethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-3-14-5-6-17-16(11-14)15(12-18(22)25-17)13-20-7-9-21(10-8-20)19(23)24-4-2/h5-6,11-12H,3-4,7-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASTVVSEXKPCNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate typically involves the condensation of 6-ethyl-2-oxo-2H-chromene-4-carbaldehyde with piperazine-1-carboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, time, and pH, are optimized to achieve maximum yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound. Quality control measures are implemented at various stages of the production process to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives. Substitution reactions can result in a variety of substituted products with different functional groups.
Scientific Research Applications
Ethyl 4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Piperazine-carboxylate derivatives are highly versatile, with biological activity often dictated by substituents on the piperazine ring or adjacent functional groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Structure-Activity Relationships (SAR)
- Piperazine Flexibility : The piperazine ring’s conformational flexibility enhances binding to diverse targets. Adamantane derivatives () leverage rigidity for selective enzyme interactions, while the target compound’s coumarin moiety may favor planar binding pockets .
- Substituent Effects: Electron-withdrawing groups (e.g., fluorine in A2) improve membrane permeability and target affinity.
Biological Activity
Ethyl 4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Overview of the Compound
Chemical Structure and Properties
- Molecular Formula : C15H20N2O3
- Molecular Weight : 276.34 g/mol
- CAS Number : 880810-89-9
The compound features a piperazine ring linked to a chromenone moiety, which is characteristic of many biologically active compounds. The chromenone structure is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Modulation : Interaction with receptors can modulate signaling pathways associated with inflammation and cancer cell proliferation.
- Antioxidant Activity : The chromenone moiety contributes to free radical scavenging, which protects cells from oxidative damage.
Antimicrobial Activity
Research has indicated that derivatives of chromenones exhibit significant antimicrobial properties against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM | |
| Escherichia coli | 50 μg/mL | |
| Pseudomonas aeruginosa | 91.5 μg/mL |
The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways.
Anticancer Activity
This compound has shown promise in cancer research:
- Cell Line Studies : In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
- Mechanisms : The compound induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Substituents on the Piperazine Ring : Variations in the piperazine substituents can enhance or reduce biological activity.
- Chromenone Modifications : The presence of electron-donating or withdrawing groups on the chromenone significantly impacts its potency against specific targets.
Study on Antimicrobial Efficacy
A study published in MDPI highlighted the effectiveness of chromenone derivatives against biofilms formed by resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that modifications to the chromenone structure could enhance biofilm inhibition significantly compared to standard antibiotics like ciprofloxacin .
Anticancer Research Findings
In another investigation, this compound was tested for its effects on HL60 leukemia cells. The study found that treatment with this compound led to differentiation and apoptosis in these cells, suggesting potential therapeutic applications in leukemia treatment .
Q & A
Q. Example Analog Comparison
| Analog Structure | Key Modification | IC50 (µM) | Target |
|---|---|---|---|
| Ethyl ester (parent) | – | 12.3 | PI3Kγ |
| Methyl ester analog | Reduced lipophilicity | 18.9 | PI3Kγ |
| 6-Fluoro-coumarin derivative | Enhanced hydrophobicity | 5.7 | PI3Kγ |
Advanced: What strategies are effective for identifying the biological target of this compound?
Methodological Answer:
Employ orthogonal approaches:
- Pull-down Assays : Use biotinylated analogs to isolate binding proteins from cell lysates, followed by LC-MS/MS identification .
- Kinome Screening : Profile against a panel of 100+ kinases using ATP-Glo assays to identify inhibition patterns .
- Computational Docking : Perform molecular docking with AutoDock Vina against predicted targets (e.g., cyclin-dependent kinases) to prioritize candidates .
Advanced: How should I resolve contradictions between in vitro and in vivo activity data?
Methodological Answer:
Investigate pharmacokinetic and mechanistic factors:
- Metabolic Stability : Assess hepatic microsomal degradation (e.g., rat/human S9 fractions) to identify rapid clearance pathways .
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction; high binding (>95%) may reduce in vivo efficacy despite potent in vitro activity .
- Orthogonal Assays : Validate target engagement in vivo via pharmacodynamic markers (e.g., phosphorylated protein levels in tumor xenografts) .
Advanced: How do I evaluate the compound’s stability under varying physiological conditions?
Methodological Answer:
Design accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC; coumarin esters are prone to hydrolysis at pH > 8 .
- Thermal Stability : Store solid samples at 40°C/75% RH for 4 weeks. Check for polymorphic transitions or ester decomposition using DSC .
- Photostability : Expose to UV light (ICH Q1B guidelines) to assess chromen-4-ylmethyl group oxidation .
Advanced: What challenges arise during scale-up synthesis, and how can they be mitigated?
Methodological Answer:
Address scalability bottlenecks:
- Reaction Homogeneity : Switch from batch to continuous flow reactors for exothermic steps (e.g., cyclization) to improve temperature control and yield .
- Intermediate Purity : Implement inline PAT (process analytical technology) tools like FTIR to monitor real-time reaction progress .
- Solvent Recovery : Optimize distillation protocols for DMF or THF reuse, reducing costs and environmental impact .
Advanced: How can I identify and characterize metabolites of this compound?
Methodological Answer:
Use advanced metabolomics workflows:
- In Vitro Metabolism : Incubate with liver microsomes + NADPH, and analyze via LC-QTOF-MS. Key metabolites often include hydrolyzed piperazine-carboxylic acid and hydroxylated coumarin derivatives .
- Radiolabeling : Synthesize 14C-labeled analog to track metabolite distribution in rodent models .
- MS/MS Fragmentation : Compare fragmentation trees with predicted metabolic pathways (e.g., glucuronidation at the piperazine nitrogen) .
Advanced: What computational methods are most predictive for modeling this compound’s interactions?
Methodological Answer:
Combine docking, MD, and QSAR:
- Molecular Docking : Use Glide or Schrödinger to predict binding modes to kinases or GPCRs. Validate with mutagenesis data .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (GROMACS) to assess stability of hydrogen bonds with catalytic residues .
- QSAR Models : Train models on analogs’ IC50 data using descriptors like logP, polar surface area, and electrostatic potential maps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
